molecular formula C19H20N2O2 B14685749 Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- CAS No. 31802-11-6

Piperazine, 1-(o-benzoylbenzoyl)-4-methyl-

Cat. No.: B14685749
CAS No.: 31802-11-6
M. Wt: 308.4 g/mol
InChI Key: VVYFQOGHMPESJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a benzoyl group at the 1-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- typically involves the reaction of piperazine with o-benzoylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(o-benzoylbenzoyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the piperazine ring can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

31802-11-6

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

[2-(4-methylpiperazine-1-carbonyl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H20N2O2/c1-20-11-13-21(14-12-20)19(23)17-10-6-5-9-16(17)18(22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

VVYFQOGHMPESJJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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